molecular formula C15H28O4 B074189 Dimethyl tridecanedioate CAS No. 1472-87-3

Dimethyl tridecanedioate

Cat. No. B074189
CAS RN: 1472-87-3
M. Wt: 272.38 g/mol
InChI Key: WWSBQOYADFGDQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diester compounds similar to Dimethyl tridecanedioate often involves catalytic reactions of natural oils. For instance, Dimethyl 1,19-nonadecanedioate can be produced from the methoxycarbonylation of commercial olive, rapeseed, or sunflower oils in the presence of a catalyst derived from [Pd2(dba)3], with further hydrogenation steps to produce various oligoesters (Furst et al., 2012).

Molecular Structure Analysis

The molecular structure of diester compounds and related molecules is crucial for understanding their reactivity and properties. X-ray crystallography and spectroscopic methods are commonly used to determine the structure of these compounds. For example, the structure of a nickel(II) complex with a bimacrocyclic configuration was determined to have a significant impact on its catalytic activity, highlighting the importance of molecular structure in chemical reactivity (Mochizuki et al., 1996).

Chemical Reactions and Properties

The reactivity of diester compounds can be influenced by their chemical structure. For instance, dimethyl disulfide reacts with triflic anhydride to provide a highly reactive electrophile, showcasing the chemical reactivity of dimethyl compounds in synthesizing oligosaccharides (Tatai & Fügedi, 2007).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and boiling point, are essential for understanding the behavior of diester compounds in different environments. Although specific data on Dimethyl tridecanedioate was not found, related compounds exhibit a range of physical properties that influence their application in polymer synthesis and other chemical processes.

Chemical Properties Analysis

The chemical properties of diester compounds, including reactivity towards hydrolysis, esterification, and participation in polymerization reactions, are critical for their utilization in synthetic chemistry. The synthesis and reactivity of Dimethyl(thioacetato)tin chloride, for instance, demonstrate the complex chemical behavior of diester compounds in forming organostannoxane compounds through desulfurization reactions (Singh et al., 2009).

Scientific Research Applications

  • Polymer Chemistry :

    • Dimethyl 1,19-nonadecanedioate, a similar compound, is produced from natural oils like olive, rapeseed, or sunflower oils using catalytic reactions. This diester is then hydrogenated to create oligoesters, which have applications in polymer chemistry (Furst et al., 2012).
    • Another study demonstrates the production of long-chain linear C19 and C23 monomers and polycondensates from unsaturated fatty acid esters, which can be used to create high-purity polyesters (Stempfle et al., 2011).
  • Toxicology and Medical Applications :

    • A study on dimethyl trisulfide, which is structurally related, shows its potential as an antidote for cyanide intoxication, acting as a sulfur donor in converting cyanide to less-toxic thiocyanate (Dong et al., 2017).
    • Another research evaluates the efficacy of intramuscular dimethyl trisulfide in a swine model of acute severe cyanide toxicity, showing improvement in survival and clinical outcomes (Hendry-Hofer et al., 2018).
  • Neurobiology :

    • Dimethyl sulfoxide (DMSO), a related compound, is studied for its effects in suppressing NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons (Lu & Mattson, 2001).
  • Chemical Synthesis and Pharmacology :

    • A study discusses the activation of thioglycosides with dimethyl disulfide-triflic anhydride, showing its application in glycosylation methods, crucial for chemical synthesis and drug development (Tatai & Fügedi, 2007).
    • Research on dimethyl fumarate, a chemotherapeutic agent, is presented, highlighting its use as an immunomodulatory drug in treating multiple sclerosis (García-Fernández et al., 2021).

Safety And Hazards

Dimethyl tridecanedioate is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

dimethyl tridecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-18-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)19-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSBQOYADFGDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061717
Record name Dimethyl tridecanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl tridecanedioate

CAS RN

1472-87-3
Record name Dimethyl brassylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1472-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl brassylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanedioic acid, 1,13-dimethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl tridecanedioate
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Record name Dimethyl tridecanedioate
Source European Chemicals Agency (ECHA)
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Record name DIMETHYL BRASSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
OP Strausz, TW Mojelsky, EM Lown, I Kowalewski… - Energy & …, 1999 - ACS Publications
The molecular structural units of Boscan and Duri asphaltenes have been investigated in ruthenium-ion-catalyzed oxidation (RICO) and pyrolysis. From the RICO reactions, …
Number of citations: 143 pubs.acs.org
PW Westerman, N Ghrayeb - Chemistry and Physics of Lipids, 1982 - Elsevier
… All washings and mother liquors were collected and recovered material was re-utilized in the synthesis of additional dimethyl tridecanedioate. …
Number of citations: 7 www.sciencedirect.com
K Hanabusa, J Higashi, T Koyama… - Die …, 1989 - Wiley Online Library
… was prepared from 51 mg (2,5 mmol) of 4 and 681 mg (2,5 mmol) of dimethyl tridecanedioate according to the same method described for 5a. Yield: 1,Ol g. qinh = 0,314 dl/g. …
Number of citations: 68 onlinelibrary.wiley.com
S Khan, A Hussain, A Mehmood… - Natural product …, 2016 - Taylor & Francis
… The GC-MS analysis of oxidative mixture gave various peaks including m/z 272 for dimethyl tridecanedioate and m/z 116 for methyl pentanoate, confirming the olefinic bond position at C…
Number of citations: 13 www.tandfonline.com
K Mori, H Nishio - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
… Reduction of dimethyl tridecanedioate (3) with lithium tetrahydridoaluminate gave the diol 4. This was treated with hydrobromic acid and benzene to give the bromohydrin 515). Pro…
AL Wilkins, Y Lu - Journal of Agricultural and Food Chemistry, 1995 - ACS Publications
Thirty-two aliphatic dicarboxylic acids were identified as methyl esters in the methylated diethyl ether extracts of four unifloral grade New Zealand rewarewa(Knightea excelsa) honeys …
Number of citations: 72 pubs.acs.org
JL Sebedio, RG Ackman - Journal of the American Oil Chemists' Society, 1979 - Springer
… Ozonolysis gave DMC]s , DMC13 (dimethyl ester of brassylic acid, dimethyl tridecanedioate) and unaltered 22:0. Traces of DMCll, DMC12 and DMC14 were also observed but did not …
Number of citations: 42 link.springer.com
AF GABRIEL, C TANAKA… - Journal of International …, 2016 - researchgate.net
… The two dimethyl ester derivatives, dimethyl tridecanedioate and dimethyl undecanedioate were confirmed by their mass spectra data and the retention times. The location of …
Number of citations: 2 www.researchgate.net
D Wei, R Buhaibeh, Y Canac, JB Sortais - Chemical Communications, 2020 - pubs.rsc.org
… Dimethyl tridecanedioate 1x was proved to be a suitable substrate since diacetal 2x was formed in 92% isolated yield with 2.2 equiv. of Et 3 SiH and Re 2 (CO) 10 (1.0 mol%). The …
Number of citations: 16 pubs.rsc.org
NN Thomas, AA Rauf, DBT Edwin - 2020 - papers.ssrn.com
The acceptance of medicinal plants is increasing progressively for treating human diseases. The phytochemical components; bioactive chemicals present in the plants have a property …
Number of citations: 0 papers.ssrn.com

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